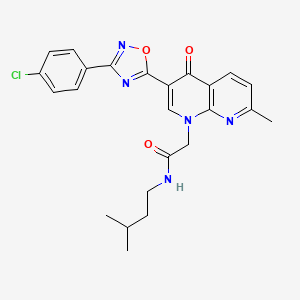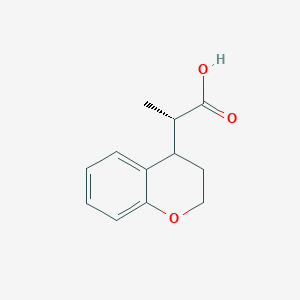
(3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound or its derivatives has been reported in several studies. For instance, one study reported the synthesis and characterization of an isoxazole derivative . The structure was determined by single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using spectroscopy and single crystal X-ray diffraction . The B3LYP method was used to calculate the optimized structure of the molecule by DFT using the 6-311+G(2d,p) basis set . The results showed that the crystal structures determined by single crystal X-ray diffraction and the DFT calculation are very close .Applications De Recherche Scientifique
Synthesis of Complex Heterocyclic Compounds
One of the primary applications of (3,5-Dimethylisoxazol-4-yl)(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is in the synthesis of complex heterocyclic compounds. These compounds have critical roles in pharmaceuticals, agrochemicals, and materials science. For instance, the Bohlmann-Rahtz heteroannulation and the three-component cyclocondensation reactions are pivotal for constructing pyridine derivatives, which are essential in synthesizing antibiotics and other bioactive molecules (Bagley et al., 2005). Similarly, palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes forms heterocyclic derivatives, showcasing the versatility of this compound in generating diverse molecular architectures (Bacchi et al., 2005).
Antimicrobial and Antioxidant Activities
Another significant application is in the field of medicinal chemistry, where derivatives of this compound exhibit antimicrobial and antioxidant activities. Research shows that compounds synthesized from this molecule demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as moderate antioxidant activities. These findings suggest potential therapeutic applications of these compounds (Golea Lynda, 2021).
Development of Anticancer Agents
Furthermore, modifications of this compound have led to the discovery of potential anticancer agents. By integrating various heterocyclic moieties, such as pyrazoles and oxazoles, researchers have developed compounds with promising anticancer and antimicrobial properties. For example, novel pyrazole derivatives with significant anticancer activity have been synthesized, underscoring the compound's utility in creating new therapeutic agents (Hafez et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is Bromodomain-containing protein 4 (BRD4) . BRD4 is a protein that possesses two bromodomains at its N-terminal, enabling it to bind acetylated histones and non-histones . This binding influences gene transcription, cell cycle regulation, and apoptosis .
Mode of Action
The compound interacts with BRD4 by inhibiting its activity . In a study, a derivative of the compound, DDT26, exhibited a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM . This interaction results in changes in gene transcription, cell cycle regulation, and apoptosis .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. It modulates the expression of c-MYC and γ-H2AX, induces DNA damage, inhibits cell migration and colony formation, and arrests the cell cycle at the G1 phase .
Pharmacokinetics
The compound’s potent inhibitory effect on brd4 suggests that it may have good bioavailability .
Result of Action
The compound’s action results in significant anti-proliferative activity against certain cell lines . For instance, DDT26 demonstrated significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells .
Propriétés
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)15(19)18-8-5-13(9-18)20-12-3-6-16-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQJLXZGMQAUTSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(4-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2890018.png)

![N-(2,3-dimethylphenyl)-2-[(5-{[(4-methoxyphenyl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2890023.png)
![1-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)-4-methylthiazol-5-yl)ethanone](/img/structure/B2890024.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2890025.png)
![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)
![7-benzyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2890030.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B2890031.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)

